

# Potential off-target effects of the Syk inhibitor R112

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## **Technical Support Center: R112 (Rigosertib)**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the Syk inhibitor R112, also known as Rigosertib. The following troubleshooting guides and FAQs will help address specific issues that may arise during experimentation.

## **Quantitative Data Summary**

The following tables summarize the known inhibitory activities of R112 (Rigosertib) against its primary target, Syk, and various off-target kinases and cellular processes.

Table 1: Kinase Selectivity Profile of R112 (Rigosertib)



Target	IC50 (nM)	Notes	
Syk	226	Primary target.[1]	
Plk1	9	Potent off-target inhibition.  Non-ATP competitive.[2][3][4]	
Plk2	>30-fold less potent than Plk1	Lower affinity compared to Plk1.[4]	
PDGFR	18 - 260	Range of reported inhibitory concentrations.[4][5]	
Flt1	18 - 260	Range of reported inhibitory concentrations.[4][5]	
Bcr-Abl	18 - 260	Range of reported inhibitory concentrations.[4]	
Fyn	18 - 260	Range of reported inhibitory concentrations.[5]	
Src	18 - 260	Range of reported inhibitory concentrations.[4][5]	
CDK1	18 - 260	Range of reported inhibitory concentrations.[4][5]	

Table 2: Cellular Activity Profile of R112 (Rigosertib)

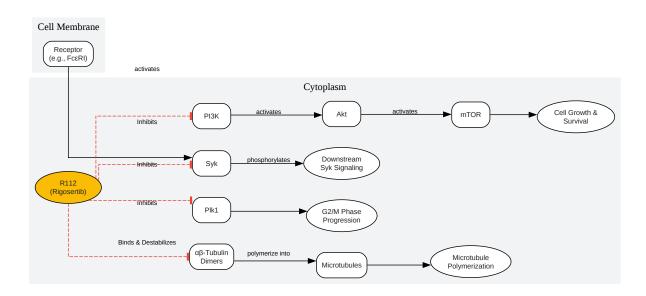


Cellular Process	Observed Effect	Cell Lines	Notes
PI3K/Akt/mTOR Pathway	Inhibition of phosphorylation of Akt and mTOR.	HNSCC cell lines (FaDu, UMSCC 47)	Rigosertib inhibits PI3K activity in a dose-dependent manner.[6][7]
Microtubule Dynamics	Destabilization of microtubules, leading to G2/M cell cycle arrest.	Various cancer cell lines.	Binds to the colchicine-binding site on β-tubulin.[1][8][9]
Cell Viability	Cytotoxicity with GI50 values ranging from 50-250 nM.	94 different tumor cell lines.	Less effective against non-tumoral cells.[4] [5]
Apoptosis	Induction of apoptosis.	Neuroblastoma, HNSCC, and other cancer cell lines.	Mediated through cell cycle arrest and other mechanisms.[6][11]

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the known signaling pathways affected by R112 and a general workflow for identifying off-target effects.

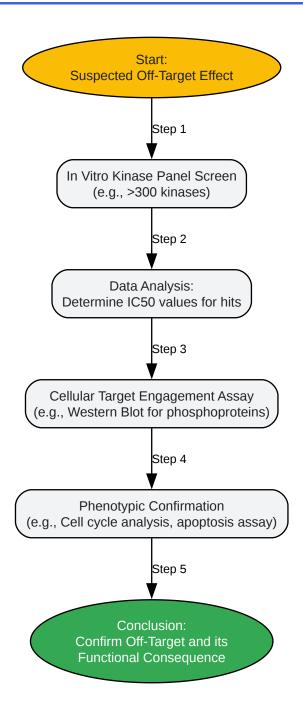




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Figure 1: R112 (Rigosertib) Signaling Pathway Interactions.

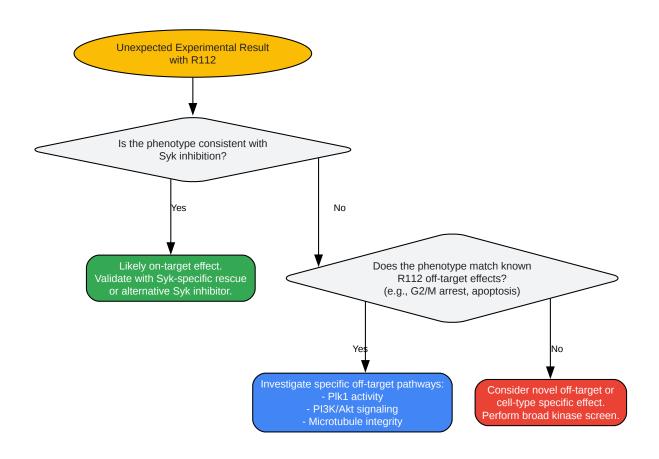




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**Figure 2:** Workflow for Investigating Off-Target Kinase Effects.





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## Troubleshooting & Optimization





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